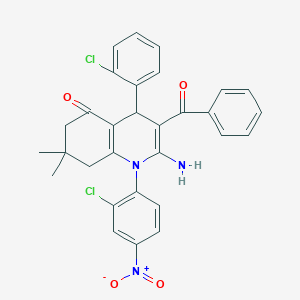
2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of 2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells, as well as the replication of viruses and bacteria.
Biochemical and Physiological Effects:
2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their migration and invasion. The compound has also been shown to inhibit the replication of various viruses and bacteria. In addition, it has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one in lab experiments is its high potency and specificity. The compound has been shown to exhibit activity against a wide range of cancer cell lines, viruses, and bacteria. However, one of the limitations of using this compound is its relatively low solubility, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one. One potential direction is the development of more efficient and cost-effective synthesis methods for the compound. Another direction is the investigation of the compound's potential use in combination therapy with other anticancer drugs or antibiotics. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to identify potential biomarkers for predicting its efficacy in cancer treatment.
Métodos De Síntesis
The synthesis of 2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one involves the condensation reaction between 2-chloro-4-nitroaniline and 2-chlorobenzoylacetonitrile in the presence of a base. The resulting product is then subjected to a series of reactions to yield the final compound. The synthesis method has been optimized to obtain high yields and purity of the compound.
Aplicaciones Científicas De Investigación
2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer, antiviral, and antibacterial activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one |
|---|---|
Fórmula molecular |
C30H25Cl2N3O4 |
Peso molecular |
562.4 g/mol |
Nombre IUPAC |
2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C30H25Cl2N3O4/c1-30(2)15-23-26(24(36)16-30)25(19-10-6-7-11-20(19)31)27(28(37)17-8-4-3-5-9-17)29(33)34(23)22-13-12-18(35(38)39)14-21(22)32/h3-14,25H,15-16,33H2,1-2H3 |
Clave InChI |
JLKINXHOELMXGM-UHFFFAOYSA-N |
SMILES isomérico |
CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)C1)C |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)C1)C |
SMILES canónico |
CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304301.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304302.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304304.png)
![[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304307.png)
![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304309.png)
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)







